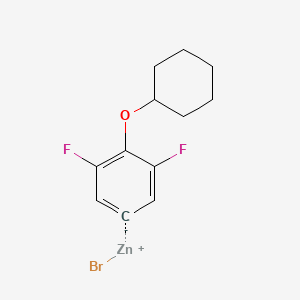
4-Cyclohexyloxy-3,5-difluorophenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclohexyloxy-3,5-difluorophenylzinc bromide, 0.50 M in tetrahydrofuran, is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclohexyloxy-3,5-difluorophenylzinc bromide typically involves the reaction of 4-cyclohexyloxy-3,5-difluorophenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-Cyclohexyloxy-3,5-difluorophenyl bromide+Zn→4-Cyclohexyloxy-3,5-difluorophenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of high-purity zinc and rigorous control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclohexyloxy-3,5-difluorophenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. It can also participate in other types of reactions, such as addition and reduction, depending on the reagents and conditions used.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate or sodium hydroxide, and solvents such as tetrahydrofuran or dimethylformamide.
Addition Reactions: Aldehydes or ketones in the presence of a catalyst.
Reduction Reactions: Hydrogen gas or hydride donors like sodium borohydride.
Major Products
The major products formed from these reactions are typically biaryl compounds in the case of Suzuki-Miyaura coupling, alcohols from addition reactions with carbonyl compounds, and reduced aromatic compounds from reduction reactions.
Applications De Recherche Scientifique
4-Cyclohexyloxy-3,5-difluorophenylzinc bromide is widely used in scientific research for the synthesis of complex organic molecules. Its applications include:
Chemistry: Synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology: Development of bioactive molecules and probes for biological studies.
Medicine: Creation of drug candidates and intermediates for medicinal chemistry.
Industry: Production of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism by which 4-cyclohexyloxy-3,5-difluorophenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts in cross-coupling reactions, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium-catalyzed cross-coupling reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Difluorophenylzinc bromide
- 4-Cyclohexyloxy-3-fluorophenylzinc bromide
- 3-Cyclohexyloxy-4,5-difluorophenylzinc bromide
Uniqueness
4-Cyclohexyloxy-3,5-difluorophenylzinc bromide is unique due to the presence of both cyclohexyloxy and difluoro substituents, which enhance its reactivity and selectivity in cross-coupling reactions. The combination of these substituents allows for the synthesis of highly functionalized biaryl compounds with improved properties compared to those synthesized using similar compounds .
Propriétés
Formule moléculaire |
C12H13BrF2OZn |
|---|---|
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
bromozinc(1+);2-cyclohexyloxy-1,3-difluorobenzene-5-ide |
InChI |
InChI=1S/C12H13F2O.BrH.Zn/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9;;/h7-9H,1-3,5-6H2;1H;/q-1;;+2/p-1 |
Clé InChI |
HIBHNCNHZZQOOB-UHFFFAOYSA-M |
SMILES canonique |
C1CCC(CC1)OC2=C(C=[C-]C=C2F)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine](/img/structure/B14895427.png)
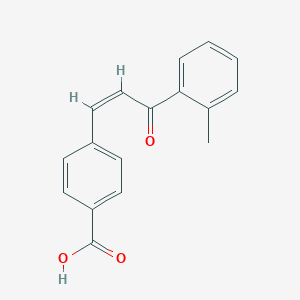


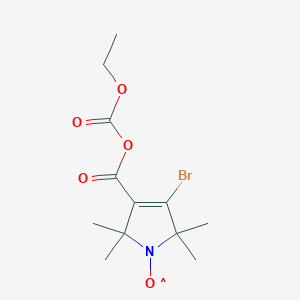
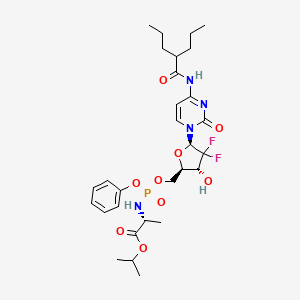
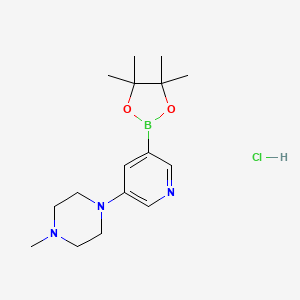


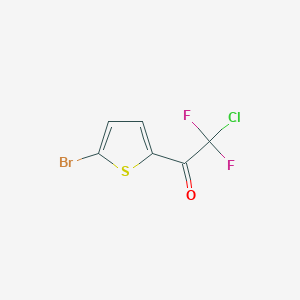
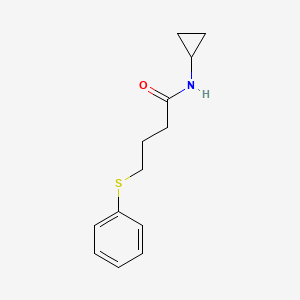
![2-((Perfluoropropan-2-yI)thio)benZo[d]isothiaZol-3(2H)-one 1,1-dioxide](/img/structure/B14895519.png)
![n-(2-Chlorobenzyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14895520.png)
